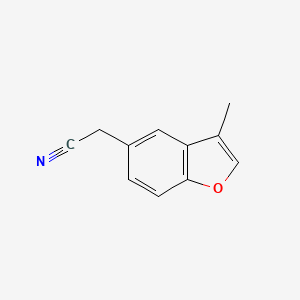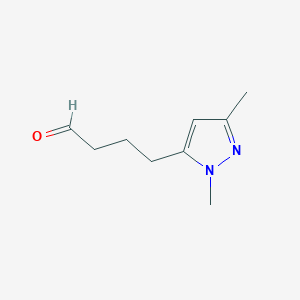
3-(2-(Piperidin-4-yl)ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(piperidin-4-yl)ethyl]morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(piperidin-4-yl)ethyl]morpholine typically involves the reaction of piperidine derivatives with morpholine derivatives. One common method includes the alkylation of piperidine with a suitable morpholine derivative under basic conditions. For instance, the reaction of 4-piperidone with 2-chloroethylmorpholine in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of 3-[2-(piperidin-4-yl)ethyl]morpholine may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts to enhance reaction rates and selectivity. The use of environmentally benign solvents and reagents is also a focus to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(piperidin-4-yl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products are typically N-oxides or hydroxylated derivatives.
Reduction: The major products are usually the fully reduced amines.
Substitution: The major products are substituted derivatives where the nucleophile has replaced a hydrogen atom.
Aplicaciones Científicas De Investigación
3-[2-(piperidin-4-yl)ethyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 3-[2-(piperidin-4-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Morpholine: Shares the morpholine ring but lacks the piperidine component.
Piperazine: Contains a similar nitrogen-containing ring structure but differs in its overall configuration
Uniqueness
3-[2-(piperidin-4-yl)ethyl]morpholine is unique due to its combination of both piperidine and morpholine rings, which allows it to interact with a broader range of biological targets compared to its simpler counterparts. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
3-(2-piperidin-4-ylethyl)morpholine |
InChI |
InChI=1S/C11H22N2O/c1(10-3-5-12-6-4-10)2-11-9-14-8-7-13-11/h10-13H,1-9H2 |
Clave InChI |
FLTVHYSBFFRHQH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CCC2COCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


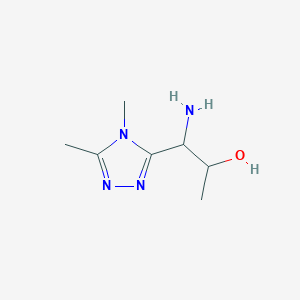
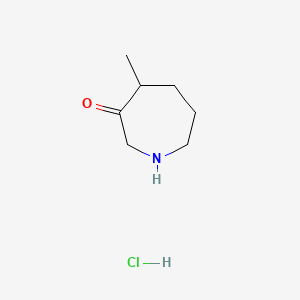
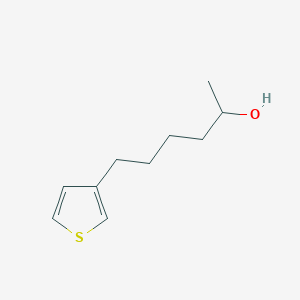
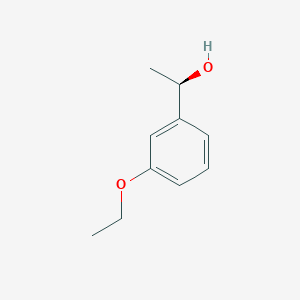
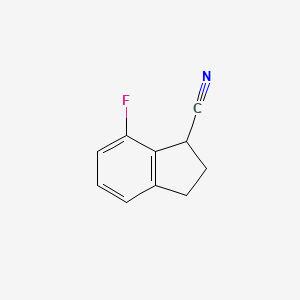
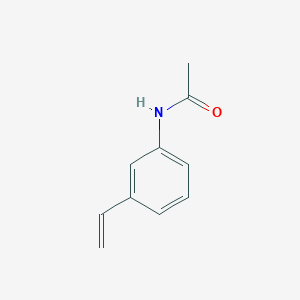
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
![tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)
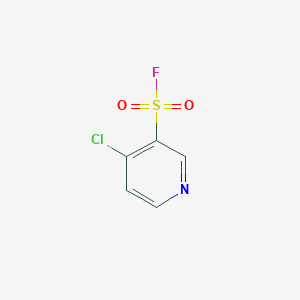

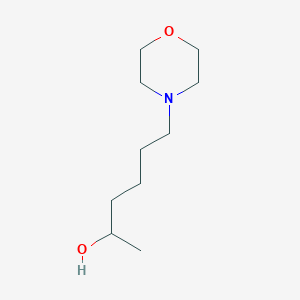
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
